1-(Thiophen-2-ylmethyl)-1,4-diazepane mechanism of action studies
1-(Thiophen-2-ylmethyl)-1,4-diazepane mechanism of action studies
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(Thiophen-2-ylmethyl)-1,4-diazepane
For the attention of Researchers, Scientists, and Drug Development Professionals.
Preamble: Charting a Course for a Novel Molecular Entity
The compound 1-(Thiophen-2-ylmethyl)-1,4-diazepane represents a novel chemical entity with a structure suggestive of psychoactive potential. The presence of a 1,4-diazepane ring, a scaffold found in various central nervous system (CNS) active agents, coupled with a thiophene moiety, a known bioisostere for phenyl groups in many dopamine and serotonin receptor ligands, provides a compelling basis for a thorough mechanistic investigation.[1][2] This guide eschews a rigid, templated approach in favor of a bespoke, logic-driven framework for the comprehensive elucidation of this compound's mechanism of action. As a Senior Application Scientist, the following narrative is grounded in the principles of scientific integrity, providing not just protocols, but the strategic rationale that underpins them.
Part 1: Hypothesis Generation - Structural Clues to Molecular Targets
The structure of 1-(Thiophen-2-ylmethyl)-1,4-diazepane does not immediately reveal its precise molecular target. However, by dissecting its core components, we can formulate a strong, testable hypothesis.
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The 1,4-Diazepane Scaffold: This seven-membered heterocyclic ring is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of receptors and channels.[3][4][5][6][7][8][9][10] Notably, it is structurally related to the piperazine ring found in numerous atypical antipsychotics and antidepressants that exhibit high affinity for dopaminergic and serotonergic receptors.[11][12]
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The Thiophen-2-ylmethyl Group: The thiophene ring is a common bioisosteric replacement for a phenyl ring.[1][2] Many potent ligands for dopamine D2-like receptors incorporate a thienylethylamine moiety.[1] The atypical antipsychotic drug, Clozapine, which has a high affinity for the dopamine D4 receptor, features a related diazepine ring system.[13]
Based on these structural precedents, our primary hypothesis is that 1-(Thiophen-2-ylmethyl)-1,4-diazepane functions as a modulator of dopamine and/or serotonin receptors. Specifically, the dopamine D4 receptor and the serotonin 5-HT2A receptor are high-priority targets for initial investigation due to their roles in neuropsychiatric conditions and their known interaction with structurally related compounds.[13][14][15]
Part 2: The Experimental Cascade for Target Deconvolution and Mechanistic Insight
The following experimental workflow is designed as a cascading series of investigations, where the results of each stage inform the design of the next. This ensures a resource-efficient and scientifically robust approach.
Caption: Experimental workflow for mechanism of action studies.
Phase 1: Primary Target Identification
The initial step is to cast a wide net to identify the primary molecular targets of 1-(Thiophen-2-ylmethyl)-1,4-diazepane.
A broad commercially available safety panel screen (e.g., Eurofins SafetyScreen or similar) is the most efficient first step. This will provide binding affinity data against a wide array of receptors, ion channels, and transporters. This unbiased approach can confirm our primary hypothesis or reveal unexpected targets.
Based on the screening results and our primary hypothesis, we will conduct detailed radioligand binding assays for the highest affinity targets, likely to include Dopamine D2, D3, D4, and Serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors.
Protocol: Radioligand Competition Binding Assay
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Preparation: Utilize cell membranes prepared from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., Dopamine D4).
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Reaction Mixture: In a 96-well plate, combine:
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Cell membranes (5-20 µg protein).
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A fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone for D4 receptors) at its Kd concentration.
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A range of concentrations of the unlabeled test compound (1-(Thiophen-2-ylmethyl)-1,4-diazepane), typically from 10⁻¹¹ M to 10⁻⁵ M.
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Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
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Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.
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Termination: Rapidly filter the reaction mixture through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
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Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Self-Validation:
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Total Binding: Radioligand and membranes only.
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Non-specific Binding: Radioligand, membranes, and a high concentration of a known unlabeled ligand (e.g., haloperidol for D4).
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Specific Binding: Total binding - Non-specific binding.
| Parameter | Description |
| Ki (nM) | Inhibitory constant, a measure of binding affinity. |
| Hill Slope | Should be close to 1.0 for competitive binding to a single site. |
Phase 2: Functional Characterization
Once high-affinity targets are confirmed, the next crucial step is to determine the functional consequence of this binding. Is the compound an agonist, an antagonist, or an inverse agonist?
Our primary hypothesized targets (dopamine and serotonin receptors) are GPCRs. We will therefore investigate their coupling to G-proteins.[16]
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For Gαi/o-coupled receptors (e.g., Dopamine D4): We will measure the inhibition of cyclic AMP (cAMP) production.[14][17]
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For Gαq/11-coupled receptors (e.g., Serotonin 5-HT2A): We will measure the accumulation of inositol monophosphate (IP₁) or intracellular calcium mobilization.[16][18]
Protocol: cAMP Inhibition Assay (for Gαi/o)
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Cell Culture: Use CHO cells stably expressing the human Dopamine D4 receptor.
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Stimulation: Pre-incubate the cells with varying concentrations of 1-(Thiophen-2-ylmethyl)-1,4-diazepane. Then, stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.
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Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
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Data Analysis:
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Agonist Mode: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the compound concentration to determine the EC₅₀ (potency) and Emax (efficacy).
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Antagonist Mode: Pre-incubate with the test compound, then stimulate with a known agonist (e.g., dopamine). A rightward shift in the agonist dose-response curve indicates competitive antagonism. Calculate the pA₂ value using a Schild plot analysis.
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| Parameter | Description |
| EC₅₀ (nM) | Potency of an agonist. |
| IC₅₀ (nM) | Potency of an antagonist. |
| Emax (%) | Efficacy of an agonist relative to a standard full agonist. |
| pA₂ | A measure of the affinity of a competitive antagonist. |
Modern GPCR pharmacology recognizes that signaling can be biased towards either G-protein or β-arrestin pathways.[19] An assay to measure β-arrestin recruitment is therefore essential for a complete mechanistic understanding.
Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
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Cell Line: Use a U2OS cell line engineered to express the receptor of interest fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
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Stimulation: Treat cells with a range of concentrations of the test compound.
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Detection: If the compound induces receptor-β-arrestin interaction, the ProLink and EA tags come into proximity, forming an active β-galactosidase enzyme. Add substrate and measure the chemiluminescent signal.
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Data Analysis: Plot the signal against the compound concentration to determine EC₅₀ and Emax for β-arrestin recruitment.
Part 3: Elucidating Downstream Signaling Pathways
Understanding the functional activity at the receptor level allows us to probe the downstream intracellular signaling cascades.
Caption: Hypothesized G-protein signaling pathways.
Phospho-Protein Analysis
We can validate the engagement of these pathways by measuring the phosphorylation of key downstream effectors using techniques like Western Blotting or specific phospho-ELISAs.
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For the D4/cAMP/PKA pathway: Measure the phosphorylation of CREB (cAMP Response Element-Binding Protein) at Ser133.
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For the 5-HT2A/PLC/PKC pathway: Measure the phosphorylation of ERK1/2 (Extracellular signal-Regulated Kinase) at Thr202/Tyr204, as this is a common downstream node for many GPCRs.[19]
Part 4: Conclusion and Forward Look
This technical guide outlines a systematic, multi-tiered approach to deconstruct the mechanism of action of 1-(Thiophen-2-ylmethyl)-1,4-diazepane. By starting with broad, unbiased screening and progressively focusing on specific, high-affinity targets, this framework ensures a comprehensive and scientifically rigorous investigation. The elucidation of its functional activity and downstream signaling will provide critical insights into its therapeutic potential and will be instrumental in guiding future preclinical and clinical development. The data generated through these studies will form the bedrock of our understanding of this novel molecular entity, transforming it from a mere structure into a potential therapeutic tool.
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